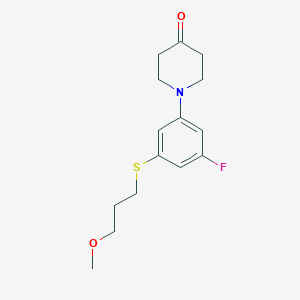
1-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)piperidin-4-one, with the chemical formula C₁₅H₂₀FNO₂S, is a fascinating compound that combines aromatic and heterocyclic features. Let’s explore its properties and applications.
Méthodes De Préparation
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the protodeboronation method, which utilizes pinacol boronic esters. The hydromethylation sequence has been successfully applied to related compounds like (−)-Δ8-THC and cholesterol . specific details for this compound’s synthesis remain proprietary.
Industrial Production:: While industrial-scale production methods are not widely documented, research labs and pharmaceutical companies likely employ similar synthetic routes with modifications for scalability.
Analyse Des Réactions Chimiques
Reactivity:: 1-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)piperidin-4-one can undergo various reactions, including:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the phenyl ring can be replaced.
Boronic acids: Used in Suzuki-Miyaura cross-coupling reactions.
Hydrogen peroxide (H₂O₂): For oxidation.
Hydride reagents (e.g., NaBH₄): For reduction.
Major Products:: The specific products depend on reaction conditions, but they often involve modifications to the phenyl ring or piperidinone moiety.
Applications De Recherche Scientifique
1-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)piperidin-4-one finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold.
Biological Studies: Investigating its interactions with receptors and enzymes.
Industry: It may serve as a precursor for other compounds.
Mécanisme D'action
The compound’s mechanism of action likely involves binding to specific molecular targets, affecting cellular pathways. detailed studies are ongoing.
Comparaison Avec Des Composés Similaires
While I don’t have a direct list of similar compounds, researchers often compare it to related piperidinones and thioaryl compounds. Its unique fluorine substitution sets it apart.
Propriétés
Formule moléculaire |
C15H20FNO2S |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
1-[3-fluoro-5-(3-methoxypropylsulfanyl)phenyl]piperidin-4-one |
InChI |
InChI=1S/C15H20FNO2S/c1-19-7-2-8-20-15-10-12(16)9-13(11-15)17-5-3-14(18)4-6-17/h9-11H,2-8H2,1H3 |
Clé InChI |
PMEODAXWNLRJFD-UHFFFAOYSA-N |
SMILES canonique |
COCCCSC1=CC(=CC(=C1)F)N2CCC(=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



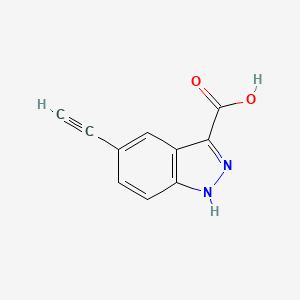
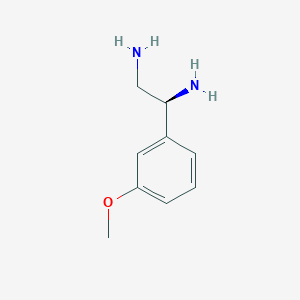
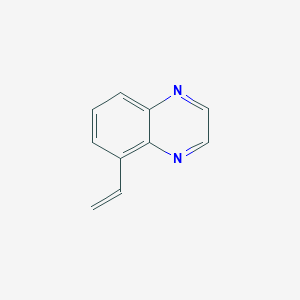
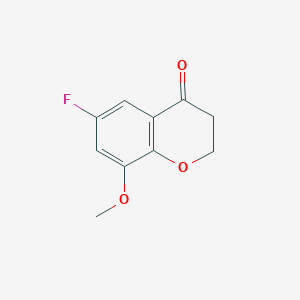
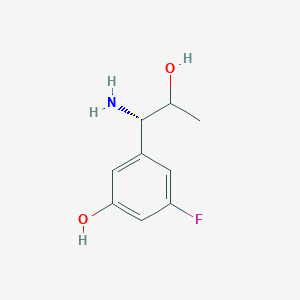
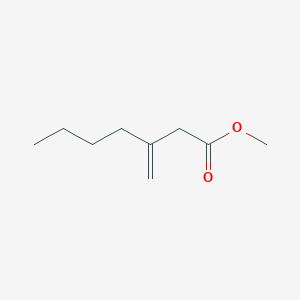
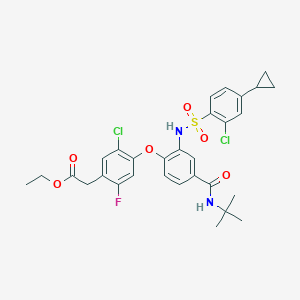

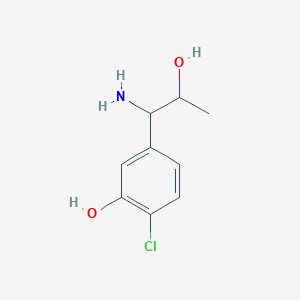


![Benzo[d]isoxazol-3-yl trifluoromethanesulfonate](/img/structure/B13039917.png)
![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13039928.png)
